molecular formula C13H21NO3 B2813553 Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 2089255-05-8

Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B2813553
CAS No.: 2089255-05-8
M. Wt: 239.315
InChI Key: USCRSHWOWXQVSW-UHFFFAOYSA-N
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Description

Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate is a high-value chemical intermediate designed for advanced pharmaceutical research and development. This compound features a rigid azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry due to its ability to impart conformational restraint and improve the pharmacological properties of drug candidates. The critical formyl functional group provides a versatile handle for further synthetic elaboration, enabling researchers to construct complex molecular architectures through reactions such as reductive amination, nucleophilic addition, and condensation. This makes it an essential precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) targets and other therapeutic areas where the nortropane skeleton is prevalent. The tert-butoxycarbonyl (Boc) protecting group effectively masks the secondary amine, allowing for selective manipulation of the aldehyde group and subsequent deprotection under mild acidic conditions to unveil the amine for further derivatization. As a specialized building block, its primary research value lies in the exploration of structure-activity relationships (SAR), the development of novel synthetic routes, and the creation of proprietary compound libraries for screening. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the associated Safety Data Sheet (SDS) for proper handling and storage instructions, which typically recommend storing in a cool, dry place, often under an inert atmosphere for optimal long-term stability .

Properties

IUPAC Name

tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(14)10(9)8-15/h8-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCRSHWOWXQVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC1C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Medicinal Chemistry

The 8-azabicyclo[3.2.1]octane scaffold, which includes tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate, is significant in the synthesis of tropane alkaloids. These alkaloids exhibit a range of biological activities, including analgesic and anticholinergic properties, making them valuable in drug development.

Case Study: Synthesis of Tropane Alkaloids

Recent studies have focused on enantioselective methods for constructing the 8-azabicyclo[3.2.1]octane scaffold directly from simpler precursors. This approach enhances the efficiency of synthesizing complex alkaloids while maintaining high stereochemical fidelity. The methodologies developed allow for the generation of diverse derivatives that can be screened for pharmacological activity, thereby accelerating drug discovery processes .

Synthetic Methodology

The compound's unique bicyclic structure facilitates various synthetic transformations, making it a versatile intermediate in organic synthesis.

Table: Synthetic Applications of this compound

Application AreaDescriptionReference
Alkaloid SynthesisUsed as a precursor for synthesizing various tropane alkaloids with therapeutic potential
Chiral SynthesisEnables the production of chiral compounds through stereoselective reactions
Organic ReactionsActs as a building block in multi-step organic synthesis processes

Material Science

Beyond its applications in medicinal chemistry, this compound can be utilized in developing advanced materials due to its chemical stability and functional groups.

Case Study: Development of Drug Delivery Systems

Research indicates that compounds with azabicyclic structures can enhance drug solubility and stability, making them suitable for formulating drug delivery systems. By incorporating this compound into polymer matrices, researchers aim to create controlled-release formulations that improve therapeutic efficacy while minimizing side effects .

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Compound Name (CAS) Core Structure Functional Groups Molecular Formula MW (g/mol) Purity Availability Key Features
Target Compound (2089255-05-8) Bicyclo[3.2.1]octane 8-formyl, 6-Boc C₁₃H₂₁NO₃ 239.31 98% Discontinued Reactive aldehyde; bicyclic rigidity
HD-0070 (637301-17-8) Bicyclo[3.2.1]octane 8-formyl, 3-Boc C₁₃H₂₁NO₃ ~239.31 95% Available Nitrogen at position 3; altered electronic environment
JG-6379 (2230804-16-5) Spiro[4.5]decane 8-formyl, 2-Boc C₁₅H₂₃NO₃ ~265.35 95% Available Spiro architecture; increased steric bulk
QV-6134 (1622903-52-9) Bicyclo[3.1.0]hexane 1-formyl, 3-Boc C₁₁H₁₇NO₃ ~211.26 95% Available Smaller bicyclic core; formyl at position 1
Compound (2166677-03-6) Bicyclo[3.2.1]octane 6-hydroxy, 3-oxo, 8-Boc C₁₂H₁₉NO₄ 241.28 N/A Available Hydroxy and ketone groups; polar and reactive
A1129182 (1824508-58-8) Bicyclo[3.2.1]octane 2-amino, 6-Boc C₁₂H₂₂N₂O₂ 226.32 N/A Available Amino group for nucleophilic reactions

Core Structural Variations

  • Bicyclo vs. Spiro Systems : The target compound’s bicyclo[3.2.1]octane core provides conformational rigidity, ideal for stabilizing transition states in catalysis or binding pockets in drug design. In contrast, spiro systems like JG-6379 (spiro[4.5]decane) introduce axial chirality and enhanced three-dimensionality, which may improve selectivity in medicinal chemistry applications .
  • Nitrogen Position: HD-0070 shares the bicyclo[3.2.1]octane framework but places the nitrogen at position 3 instead of 6.

Functional Group Implications

  • Aldehyde vs. Amino/Ketone Groups: The formyl group in the target compound enables reactions like Schiff base formation or Wittig olefinations. In contrast, A1129182 (2-amino variant) offers a primary amine for amide couplings, while ’s hydroxy/ketone derivative could participate in oxidation or glycosylation reactions .
  • Epoxide Functionality : The compound in (CAS 918441-60-8) incorporates an oxirane ring, adding strain and reactivity for ring-opening reactions, which the target compound lacks .

Biological Activity

Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS: 2089255-05-8) is a compound belonging to the family of tropane alkaloids, which are known for their diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C13H21NO3
  • Molecular Weight : 239.32 g/mol
  • Purity : 97%
  • IUPAC Name : this compound
  • Structural Characteristics : The compound features a bicyclic structure that is characteristic of many biologically active tropane derivatives.

Tropane alkaloids, including those with the azabicyclo[3.2.1]octane scaffold, exhibit a variety of pharmacological effects primarily through interactions with neurotransmitter systems. The biological activities attributed to these compounds include:

  • Anticholinergic Effects : Many tropane derivatives act as antagonists at muscarinic acetylcholine receptors, influencing cognitive and motor functions.
  • Dopaminergic Modulation : Some compounds within this class have been shown to modulate dopamine pathways, which can affect mood and reward mechanisms.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against certain biological targets:

  • Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme plays a crucial role in the inflammatory response by degrading endogenous fatty acid amides like palmitoylethanolamide (PEA). Inhibition of NAAA by this compound could enhance the anti-inflammatory effects of PEA, making it a potential therapeutic agent for inflammatory conditions .

Case Study 1: Anti-inflammatory Activity

In a study focusing on the anti-inflammatory properties of azabicyclo[3.2.1]octane derivatives, this compound was found to significantly reduce inflammation markers in vitro. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity .

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of tropane alkaloids, including those derived from the azabicyclo[3.2.1]octane framework. The findings suggested that these compounds could influence neurotransmitter release and uptake, potentially providing insights into their use in treating neurological disorders .

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 (µM)Reference
NAAA InhibitionN-acylethanolamine-hydrolyzing acid amidase0.042
Anticholinergic ActivityMuscarinic ReceptorsVaries
Dopaminergic ModulationDopamine ReceptorsVaries

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate that influence its reactivity?

  • Answer : The compound features a bicyclic 8-azabicyclo[3.2.1]octane scaffold with a formyl (-CHO) group at the 8-position and a tert-butyl carbamate (-Boc) protecting group at the 6-position. The rigid bicyclic structure imposes stereochemical constraints, while the formyl group enables nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., NaBH₄). The Boc group enhances solubility in organic solvents and protects the amine during synthetic modifications .

Q. What are the primary synthetic routes for preparing this compound in laboratory settings?

  • Answer : Two main approaches are documented:

  • Enantioselective scaffold construction : Starting from acyclic precursors with pre-defined stereochemistry, cyclization via intramolecular aldol or Mannich reactions forms the bicyclic core.
  • Desymmetrization of tropinone derivatives : Achiral tropinone analogs undergo asymmetric catalysis (e.g., chiral Lewis acids) to introduce stereocenters, followed by formylation and Boc protection .
    • Key reagents : Chiral catalysts (e.g., BINOL-derived phosphoric acids), oxidizing agents (KMnO₄ for formyl group introduction), and Boc anhydride for protection .

Advanced Research Questions

Q. How can enantioselectivity be achieved in the synthesis of the 8-azabicyclo[3.2.1]octane scaffold?

  • Answer : Enantioselectivity is controlled via:

  • Chiral auxiliaries : Temporarily attached to intermediates to direct stereochemistry during cyclization.
  • Asymmetric catalysis : Chiral ligands (e.g., SPINOL derivatives) coordinate to metals (e.g., Rh, Pd) to induce desymmetrization in tropinone derivatives.
  • Kinetic resolution : Racemic mixtures are resolved using enantioselective enzymes (e.g., lipases) .
    • Challenges : Competing epimerization during formylation and Boc protection requires low-temperature conditions (-78°C) and anhydrous solvents .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?

  • Answer : Discrepancies often arise due to differences in bioavailability, metabolic stability, or assay conditions. Methodological solutions include:

  • Metabolic profiling : Use liver microsomes or hepatocytes to identify degradation products.
  • Prodrug design : Modify the formyl or Boc group to enhance membrane permeability (e.g., ester prodrugs).
  • Orthogonal assays : Validate in vitro NAAA inhibition (IC₅₀ ~1–5 µM) with ex vivo models (e.g., murine peritoneal macrophages) to confirm target engagement .

Q. How can the formyl group be selectively functionalized without disrupting the bicyclic scaffold?

  • Answer : The formyl group undergoes:

  • Reduction : LiAlH₄ or NaBH₄ converts it to a hydroxymethyl (-CH₂OH) group.
  • Wittig reactions : Generate α,β-unsaturated ketones for further diversification.
  • Protection : Use ethylene glycol to form acetals, enabling subsequent Boc deprotection and amine functionalization .
    • Analytical validation : Monitor reactions via LC-MS and ¹³C NMR to confirm regioselectivity .

Q. What role does the 8-azabicyclo[3.2.1]octane scaffold play in drug delivery systems?

  • Answer : The scaffold’s rigidity and nitrogen atom enable:

  • Polymer conjugation : Covalent attachment to PEG or PLGA improves solubility and controlled release.
  • Cationic charge modulation : Deprotection of the Boc group yields a tertiary amine, enhancing interactions with anionic cell membranes .
    • Case study : Incorporation into poly(lactic-co-glycolic acid) nanoparticles increased the half-life of anti-inflammatory agents in murine models .

Methodological Guidance

Q. How to optimize reaction conditions for large-scale synthesis?

  • Answer :

  • Catalyst loading reduction : Screen lower catalyst concentrations (0.5–1 mol%) to maintain enantioselectivity while reducing costs.
  • Solvent engineering : Replace THF with 2-MeTHF for improved boiling point and recyclability.
  • Workflow integration : Use inline IR spectroscopy to monitor reaction progress and automate quenching .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer :

  • NMR : ¹H/¹³C NMR confirms scaffold integrity and functional group presence.
  • HPLC-MS : Chiral columns (e.g., Chiralpak AD-H) determine enantiopurity.
  • X-ray crystallography : Resolves absolute configuration for patent applications .

Contradiction Analysis

Q. Why do some studies report divergent biological activities for analogs of this compound?

  • Answer : Variations in substituent positioning (e.g., 6- vs. 3-azabicyclo isomers) alter steric and electronic interactions with targets like NAAA. For example, tert-butyl 8-fluoro-3-azabicyclo analogs show reduced potency (IC₅₀ >10 µM) due to decreased hydrogen-bonding capacity .

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